The compound's molecular formula is , and it is often utilized in organic synthesis, medicinal chemistry, and material science. Its classification within the broader category of nitrogen-containing heterocycles positions it as an important intermediate in various chemical reactions and biological studies.
The synthesis of (3S,4R)-4-Fluoropyrrolidin-3-amine typically involves the fluorination of a pyrrolidine precursor. A common method utilizes fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, which selectively introduce the fluorine atom into the desired position on the pyrrolidine ring. The reaction conditions are critical, requiring careful control of temperature and pressure to maximize yield and selectivity.
In industrial settings, large-scale synthesis may employ automated reactors or continuous flow reactors to enhance efficiency. The final product is purified and converted into its dihydrochloride salt form through crystallization or precipitation methods, ensuring high purity suitable for research and application.
The molecular structure of (3S,4R)-4-Fluoropyrrolidin-3-amine features a five-membered pyrrolidine ring with one nitrogen atom and a fluorine substituent at the fourth position. This configuration contributes to its unique properties. The compound exhibits chirality due to its specific stereochemistry at the 3rd and 4th carbon atoms.
(3S,4R)-4-Fluoropyrrolidin-3-amine undergoes several chemical reactions:
For oxidation reactions, reagents such as m-chloroperbenzoic acid are commonly employed. Reduction typically requires hydrogen gas in the presence of catalysts like palladium on carbon. Substitution reactions may utilize nucleophiles such as amines or thiols.
The mechanism of action for (3S,4R)-4-Fluoropyrrolidin-3-amine involves interactions with specific molecular targets such as enzymes or receptors. The fluorine atom enhances binding affinity and selectivity through strong hydrogen bonds and electrostatic interactions. This modulation can lead to significant biological effects, making it a valuable compound in drug discovery and development.
The enhanced lipophilicity due to fluorination allows better membrane permeability, which is crucial for therapeutic applications.
(3S,4R)-4-Fluoropyrrolidin-3-amine; dihydrochloride has diverse applications across multiple fields:
This compound exemplifies the importance of fluorinated heterocycles in modern chemistry, offering insights into both fundamental research and practical applications in drug development and materials science.
The molecular architecture of (3S,4R)-4-fluoropyrrolidin-3-amine dihydrochloride embodies critical features that define its chemical behavior and therapeutic potential. The pyrrolidine ring adopts a puckered conformation that relieves torsional strain while positioning substituents in spatially defined orientations. The fluorine atom at the C4 position and the amine group at C3 create adjacent stereogenic centers, with the (3S,4R) configuration establishing their cis-relationship. This stereochemistry significantly influences the molecule's dipole moment, hydrogen-bonding capacity, and overall three-dimensional shape.
Table 1: Fundamental Structural Data for (3S,4R)-4-Fluoropyrrolidin-3-amine Dihydrochloride
Property | Specification |
---|---|
Systematic Name | (3S,4R)-4-Fluoropyrrolidin-3-amine dihydrochloride |
CAS RN | 125197-40-2 |
Molecular Formula | C₄H₁₁Cl₂FN₂ |
Molecular Weight | 177.05 g/mol |
SMILES Notation | C1C@HN.Cl.Cl |
Storage Conditions | Inert atmosphere, Room Temperature |
Hydrogen Bond Donors | 3 (two from HCl, one from NH₂) |
Hydrogen Bond Acceptors | 3 (F, two Cl⁻) |
Stereochemical Configuration | rel-(3S,4R) |
Chiral Centers | 2 (C3 and C4) |
The fluorine substituent exerts substantial electronic effects through its high electronegativity, creating a strong dipole moment along the C-F bond. This polar interaction enhances the compound's solubility and influences the basicity of the ring nitrogen. The amine hydrochloride groups provide stability and crystallinity while enabling salt formation with carboxylic acids during amide coupling reactions. The cis-configuration of the fluorine and amine groups creates a 1,2-amino alcohol motif with defined spatial orientation, which is crucial for mimicking transition states in enzymatic reactions and for constructing conformationally restricted peptide analogs. The stereochemistry is rigorously controlled during synthesis, typically confirmed through chiral HPLC or X-ray crystallography, ensuring enantiomeric purity essential for biological applications where the wrong enantiomer may exhibit reduced activity or off-target effects [4] [7].
The pyrrolidine ring exhibits moderate ring strain (approximately 25-27 kJ/mol) compared to smaller heterocycles like aziridines, contributing to its balance between stability and reactivity. The endo-fluorine conformation is energetically favored due to minimized 1,3-diaxial interactions, positioning the fluorine atom equatorially in the envelope conformation. This precise spatial arrangement enables optimal interactions with biological targets, particularly enzymes where fluorine often serves as a hydrogen bond acceptor or participates in orthogonal dipole interactions with protein backbone elements [7].
The emergence of (3S,4R)-4-fluoropyrrolidin-3-amine dihydrochloride reflects pivotal advancements in heterocyclic chemistry spanning over a century. Five-membered nitrogen heterocycles, particularly pyrrolidine and its saturated analogs, have evolved from natural product isolation to sophisticated synthetic building blocks. The development of the Hantzsch-Widman nomenclature system in the early 20th century provided the foundation for systematically naming heterocyclic compounds, replacing earlier trivial names with standardized terminology based on ring size, heteroatoms, and saturation states. This system designated "pyrrolidine" for the fully saturated five-membered ring containing one nitrogen atom, distinguishing it from the aromatic pyrrole system [7].
The strategic incorporation of fluorine into pharmaceutical scaffolds emerged prominently in the late 20th century, driven by recognition of fluorine's unique properties: high electronegativity, small atomic radius, and metabolic stability. Fluorinated pyrrolidines gained particular attention following the success of fluorine-containing beta-lactam antibiotics. The historical trajectory reveals a significant evolution:
Early Heterocycles (Pre-1980s): Natural product-derived heterocycles dominated therapeutics, with limited stereochemical control. Antibiotics often incorporated simple five-membered heterocycles like thiazole and furan, as seen in early cephalosporins (cefotaxime, 1980) and carbapenems [2].
Stereochemical Revolution (1980s-2000s): Advances in asymmetric synthesis enabled precise construction of chiral centers within heterocyclic frameworks. The 1996 approval of meropenem, featuring a pyrrolidine moiety with defined stereochemistry, demonstrated the therapeutic advantage of stereochemically precise heterocycles. This period also saw the approval of ertapenem (2001) and doripenem (2014), all containing stereochemically defined pyrrolidine components that enhanced beta-lactamase stability and bacterial penetration [2].
Fluorine Era (2000s-Present): Systematic fluorination of bioactive heterocycles emerged as a strategy to optimize pharmacokinetics and target engagement. The development of synthetic methodologies for stereoselective fluorination of pyrrolidines enabled access to molecules like (3S,4R)-4-fluoropyrrolidin-3-amine. Modern techniques, including chiral auxiliaries, enzymatic resolution, and asymmetric catalysis, allow precise installation of fluorine at specific positions with defined stereochemistry, exemplified by the commercial availability of this building block for drug discovery programs [4] [6].
Table 2: Historical Development of Pyrrolidine-Containing Antibiotics
FDA Approval Year | Antibiotic | Class | Pyrrolidine Role |
---|---|---|---|
1996 | Meropenem | Carbapenem β-lactam | Enhances β-lactamase stability |
2001 | Ertapenem | Carbapenem β-lactam | Improves pharmacokinetic profile |
2003 | Gemifloxacin | Fluoroquinolone | Optimizes DNA gyrase binding |
2014 | Doripenem | Carbapenem β-lactam | Increases bacterial penetration |
2019 | Imipenem/Cilastatin/Relebactam | β-lactam + inhibitor combo | β-lactamase inhibition (relebactam) |
The synthesis of (3S,4R)-4-fluoropyrrolidin-3-amine dihydrochloride represents the convergence of these historical trends: a stereochemically defined, fluorinated derivative of a biologically validated heterocyclic scaffold. Its commercial availability from specialized suppliers reflects its established importance as a research tool and pharmaceutical intermediate [4].
(3S,4R)-4-Fluoropyrrolidin-3-amine dihydrochloride has emerged as a privileged structural motif in rational drug design, primarily due to its conformational rigidity, hydrogen-bonding capability, and the stereoelectronic influence of fluorine. Medicinal chemists strategically incorporate this chiral scaffold to address key challenges in drug development:
Bioisosteric Replacement: The fluoropyrrolidine core serves as a superior bioisostere for proline and other endogenous amino acids. The fluorine atom mimics the hydroxyl group in size and electronegativity while providing enhanced metabolic stability against oxidation. This replacement strategy has proven particularly valuable in designing inhibitors of neuraminidase, a critical enzyme in influenza virus replication. Wang et al. demonstrated that derivatives based on the (3S,4S)-4-aminopyrrolidine-3-carboxylic acid scaffold (structurally analogous to the fluorinated variant) showed promising neuraminidase inhibition (IC₅₀ = 50 μM for lead compound A-87380). The fluorinated analog potentially offers improved binding through additional dipole interactions with the enzyme's active site [10].
Peptide Backbone Modification: Incorporation of this fluorinated pyrrolidine into peptide chains induces specific secondary structures and enhances proteolytic stability. The ring structure restricts the φ and ψ torsion angles of the peptide backbone, promoting turn conformations that mimic bioactive peptides. Unlike natural amino acids, the fluoropyrrolidine core lacks the traditional carbonyl group, yet the basic amine and rigid structure allow it to serve as a β-amino acid surrogate or as a proline analog with altered ring puckering and electronic properties. This application is crucial in developing peptide therapeutics with improved oral bioavailability and resistance to enzymatic degradation [10].
Receptor-Targeted Agents: The stereochemically defined scaffold provides precise three-dimensional display of pharmacophoric elements for receptor binding. The protonatable amine facilitates interactions with aspartate/glutamate residues in G-protein coupled receptors (GPCRs) and enzymes, while the fluorine atom engages in orthogonal dipolar interactions and weak hydrogen bonds with backbone carbonyls. This dual functionality makes it valuable for designing ligands targeting adenosine receptors, kinases, and neurotransmitter transporters. The molecule's compact size enables penetration of the blood-brain barrier, expanding its utility to central nervous system targets [9].
Table 3: Therapeutic Applications of (3S,4R)-4-Fluoropyrrolidin-3-amine-derived Compounds
Therapeutic Area | Role of Fluoropyrrolidine Scaffold | Biological Target |
---|---|---|
Antiviral Agents | Mimics sialic acid transition state | Influenza neuraminidase |
Antibiotic Adjuvants | Enhances β-lactam stability against hydrolysis | Serine β-lactamases |
ALK Inhibitors | Provides optimal vector for hydrophobic pocket | Anaplastic lymphoma kinase |
Peptide Therapeutics | Constrains backbone angles; reduces proteolysis | Protease-activated receptors |
CNS Therapeutics | Balances lipophilicity and hydrogen bonding | Neurotransmitter transporters |
The synthesis of complex molecules incorporating this building block typically involves N-alkylation, reductive amination, or amide coupling at the amine functionality, often requiring protection of the amine group as a Boc or Cbz derivative during synthetic sequences. The fluorine atom generally remains inert under standard reaction conditions, allowing versatile elaboration of the core structure. Asymmetric synthesis routes continue to evolve, with chiral pool strategies utilizing tartaric acid derivatives and catalytic asymmetric hydrogenation of fluorinated enamines offering efficient access to the desired stereoisomer without racemization [4] [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7